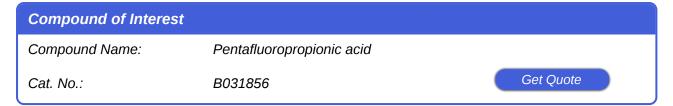


Pentafluoropropionic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



Pentafluoropropionic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **pentafluoropropionic acid**. The information is curated for professionals in research, scientific, and pharmaceutical fields, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Chemical and Physical Properties

Pentafluoropropionic acid (PFPA), also known as perfluoropropionic acid, is a short-chain perfluoroalkyl carboxylic acid. It is a colorless liquid that is highly acidic and soluble in water and polar organic solvents[1]. Its strong electron-withdrawing fluorine atoms significantly influence its chemical characteristics.

Quantitative Data Summary

The key physical and chemical properties of **pentafluoropropionic acid** are summarized in the table below for easy reference and comparison.



Property	Value	Source/Method
Molecular Formula	C ₃ HF ₅ O ₂	[2][3][4]
Molecular Weight	164.03 g/mol	[2][3][4]
рКа	-0.18 to -0.54	¹⁹ F and ¹ H NMR-based chemical shift perturbation[5] [6][7]
0.38 ± 0.10	Predicted[1]	
Boiling Point	96-97 °C	(lit.)[2][3][4]
Melting Point	No data available	
Density	1.561 g/mL at 25 °C	(lit.)[3]
1.57 g/cm³ at 20 °C		
Vapor Pressure	~40 mmHg at 20 °C	[3]
52 hPa at 25 °C		
Refractive Index	n20/D 1.284	(lit.)[3]
Solubility	Soluble in water, polar organic solvents, ether, ethanol, chloroform, acetone, and benzene.	[1]

Chemical Structure

The structure of **pentafluoropropionic acid** is characterized by a propyl chain where all hydrogens, except for the carboxylic acid proton, are substituted with fluorine.



Identifier	Value
IUPAC Name	2,2,3,3,3-pentafluoropropanoic acid
SMILES String	C(=O)(C(C(F)(F)F)(F)F)O
InChI	1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
InChI Key	LRMSQVBRUNSOJL-UHFFFAOYSA-N

Experimental Protocols Synthesis

Pentafluoropropionic acid is typically produced through the electrochemical fluorination of propionic acid or its corresponding acid fluoride derivative[1]. Another laboratory method involves the pyrolysis of the sodium salt of **pentafluoropropionic acid**, which yields tetrafluoroethylene[1].

A general procedure for the synthesis of similar fluorinated acids involves the reaction of the corresponding acid chloride with a fluorine source. For instance, isonicotinoyl chloride hydrochloride reacts with pentafluorophenol in the presence of triethylamine in THF to yield the pentafluorophenyl ester[8].

Determination of Physicochemical Properties

While specific, detailed experimental protocols for determining the physical properties of **pentafluoropropionic acid** are not readily available in the provided literature, standard methodologies are employed:

- Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure.
 The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
- Density: The density of a liquid like pentafluoropropionic acid is commonly measured
 using a pycnometer or a digital density meter, which provides a precise measurement of
 mass per unit volume at a specified temperature.



pKa Determination by NMR: The acidity constant (pKa) of pentafluoropropionic acid has been experimentally determined using ¹⁹F and ¹H NMR-based chemical shift perturbation[5] [6][7]. This method involves monitoring the chemical shifts of the fluorine and hydrogen nuclei as a function of pH. The inflection point of the resulting titration curve corresponds to the pKa of the acid.

Application in Analytical Chemistry: Derivatization Agent

Pentafluoropropionic anhydride (PFPA), a derivative of **pentafluoropropionic acid**, is a widely used derivatizing agent in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of various compounds, particularly amines[4][9][10][11][12]. Derivatization enhances the volatility and thermal stability of the analytes, improving their chromatographic separation and detection sensitivity.

General Derivatization Protocol for Amines:

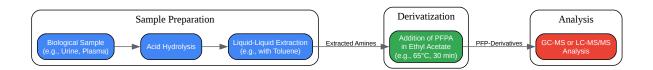
- Sample Preparation: The biological sample (e.g., urine, plasma) is first hydrolyzed, often with an acid, to release the free amines.
- Extraction: The amines are then extracted from the aqueous sample into an organic solvent, such as toluene.
- Derivatization: Pentafluoropropionic anhydride (PFPA), typically in a solvent like ethyl acetate, is added to the extracted amines. The reaction is often carried out at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 30 minutes) to form stable pentafluoropropionyl (PFP) derivatives[9][10][11][13].
- Analysis: After removing any excess reagent, the derivatized sample is analyzed by GC-MS or LC-MS/MS.

Visualizations

Experimental Workflow: Amine Derivatization for MS Analysis



The following diagram illustrates the general workflow for the derivatization of amines using pentafluoropropionic anhydride prior to mass spectrometry analysis.



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Caption: Workflow for amine derivatization with PFPA for MS analysis.

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